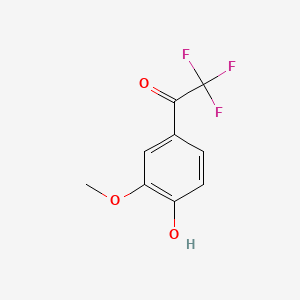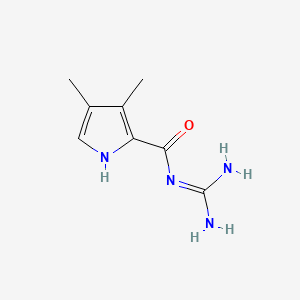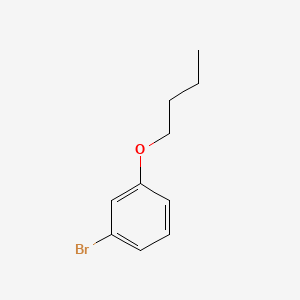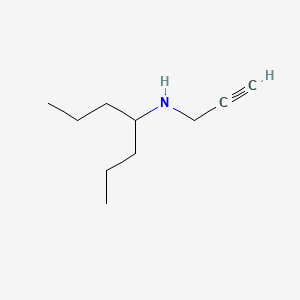
N-(4-Heptyl)propargylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:
A3 Coupling Reaction: This method involves the three-component coupling of an aldehyde, an alkyne, and an amine.
Metal-Free Multicomponent Approach: This method avoids the use of metal catalysts and employs alternative reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amines and carbon-carbon bonded products.
Applications De Recherche Scientifique
N-(4-Heptyl)propargylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential neuroprotective effects and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of advanced materials and as a building block in polymer chemistry.
Mécanisme D'action
The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Oxidative Stress Reduction: By reducing oxidative stress, the compound stabilizes mitochondrial membranes and prevents apoptosis.
Comparaison Avec Des Composés Similaires
- Pargyline (N-methyl-N-propagylbenzylamine)
- Rasagiline (N-methyl-1-®-aminoindan)
- Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine)
Comparison:
- Uniqueness: N-(4-Heptyl)propargylamine features a heptyl chain, which distinguishes it from other propargylamines that typically have shorter or different alkyl groups .
- Applications: While similar compounds like pargyline, rasagiline, and selegiline are primarily used as monoamine oxidase inhibitors for treating neurodegenerative diseases, this compound’s unique structure may offer additional applications in material science and polymer chemistry .
Propriétés
IUPAC Name |
N-prop-2-ynylheptan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNFUUOQTXMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651436 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-70-9 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
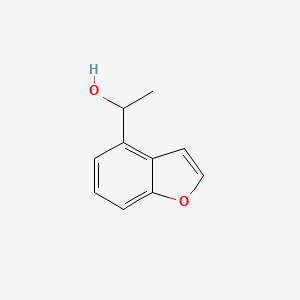
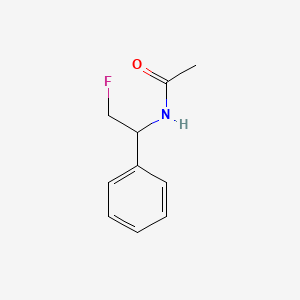
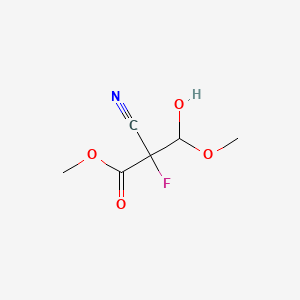

![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
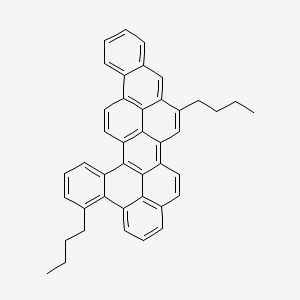

![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)

